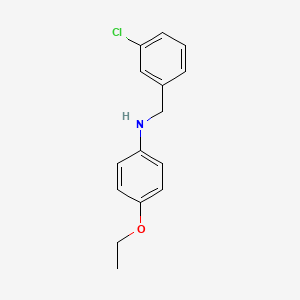
N-(3-Chlorobenzyl)-4-ethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorobenzyl)-4-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of the aniline ring and an ethoxy group at the para position of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-4-ethoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
化学反应分析
Types of Reactions
N-(3-Chlorobenzyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KM
生物活性
N-(3-Chlorobenzyl)-4-ethoxyaniline is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorobenzyl group and an ethoxy-substituted aniline moiety. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, potentially influencing numerous biological pathways.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)thiazole | Thiazole ring with chlorophenyl group | Anticancer activity |
| 2-Amino-N-(4-chlorophenyl)thiazole | Amino group on thiazole | Antimicrobial properties |
| 1,3-Thiazole derivatives | Various substitutions on thiazole | Kinase inhibition |
These compounds highlight the potential for this compound to exhibit similar or enhanced biological activities due to its structural characteristics.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may influence cell cycle regulation and apoptosis pathways. Compounds with related structures have been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines . For example, one study demonstrated that a related compound blocked cells in the G2/M phase of the cell cycle and activated caspase-9, a key player in the intrinsic apoptotic pathway .
Case Studies and Research Findings
- In Vitro Studies :
- A series of experiments evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established anticancer agents, suggesting significant therapeutic potential.
- Antimicrobial Activity :
- Similar compounds have shown promising antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the aniline moiety can enhance antimicrobial efficacy, indicating a potential avenue for developing more potent derivatives of this compound .
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFMMQOMFLBOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














